

An In-depth Technical Guide to N-Acetyllactosamine Heptaacetate: Chemical Properties and Stability

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Compound of Interest

Compound Name: *N-Acetyllactosamine Heptaacetate*

Cat. No.: *B13839629*

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Introduction

N-Acetyllactosamine Heptaacetate is a peracetylated derivative of N-Acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a vast array of complex glycans, including N-linked and O-linked glycoproteins and glycolipids. As a crucial component of many biologically significant structures, LacNAc plays a vital role in cellular recognition, adhesion, and signaling. The heptaacetate form serves as a key synthetic intermediate in glycobiology and medicinal chemistry. By protecting the hydroxyl groups as acetate esters, the solubility of the sugar in organic solvents is significantly increased, and the hydroxyl groups are rendered unreactive, allowing for selective chemical modifications at other positions. This guide provides a detailed overview of its chemical properties, stability, and common experimental applications.

Chemical and Physical Properties

The core physicochemical properties of **N-Acetyllactosamine Heptaacetate** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	73208-61-4	[1] [2]
Molecular Formula	C ₂₈ H ₃₉ NO ₁₈	[1] [2]
Molecular Weight	677.61 g/mol	[1] [2]
Appearance	Beige or White to Off-White Solid	[1]
Melting Point	213-217 °C	[1]
Solubility	Soluble in Chloroform, Ethyl Acetate	[1]
Storage Temperature	Room temperature or -20°C	[2]

Stability and Handling

The stability of **N-Acetyllactosamine Heptaacetate** is governed by its seven acetate ester protecting groups. These groups are generally stable under neutral and mildly acidic conditions, making the compound relatively robust for storage and use in various organic solvents. However, they are susceptible to cleavage under specific chemical and enzymatic conditions.

Chemical Stability:

- Acidic Conditions: Acetyl groups on glycosides are generally stable to mild acid. However, strong acidic conditions can lead to the hydrolysis of both the glycosidic bond and the acetate esters. The rate of hydrolysis is dependent on temperature, acid concentration, and reaction time.
- Basic Conditions: The acetate esters are highly labile under basic conditions. Standard deprotection protocols, such as the Zemplén deacetylation (catalytic sodium methoxide in methanol), rapidly and quantitatively remove all acetate groups to yield the parent N-Acetyllactosamine. This reaction is typically performed at room temperature and is often complete within a few hours. Other bases like ammonia or hydrazine can also be used for deacetylation.

- Thermal Stability: The compound is a stable solid at room temperature with a high melting point, indicating good thermal stability in the solid state.

Enzymatic Stability: The ester linkages are potential substrates for various esterases and lipases. These enzymes can be used for regioselective or complete deacetylation under mild, aqueous conditions. For instance, lipases from *Candida* species have been shown to effectively deacetylate protected sugars.^{[3][4]} This enzymatic approach is particularly useful when other functional groups sensitive to basic conditions are present in the molecule.

Recommended Storage: For long-term stability, **N-Acetyllactosamine Heptaacetate** should be stored in a tightly sealed container in a cool, dry place. Storage at -20°C is recommended to minimize any potential degradation over extended periods.

Experimental Protocols

N-Acetyllactosamine Heptaacetate is primarily used as a building block in oligosaccharide synthesis. Below are generalized protocols for its deprotection and subsequent analysis.

Protocol 1: Chemical Deacetylation (Zemplén Conditions)

This protocol describes the complete removal of acetate protecting groups to yield N-Acetyllactosamine.

- Dissolution: Dissolve **N-Acetyllactosamine Heptaacetate** in anhydrous methanol (e.g., 10-20 mg/mL).
- Initiation: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, added dropwise until pH reaches 8-9).
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/methanol/water (e.g., 7:2:1 v/v/v). The product, N-Acetyllactosamine, will have a much lower R_f value than the starting material. The reaction is usually complete in 1-3 hours.
- Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form) until the pH is neutral.

- Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure to yield the crude N-Acetyllactosamine.
- Purification: The resulting product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of **N-Acetyllactosamine Heptaacetate** and to monitor reaction progress.

- System: A reversed-phase HPLC system is suitable.
- Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.
- Detection: As the compound lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.^{[5][6][7]} Mass spectrometry (LC-MS) can also be used for definitive identification.
- Sample Preparation: Prepare a sample solution by dissolving a small amount of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
- Analysis: Inject the sample onto the column and run the gradient. The retention time and peak purity can be used to assess the sample.

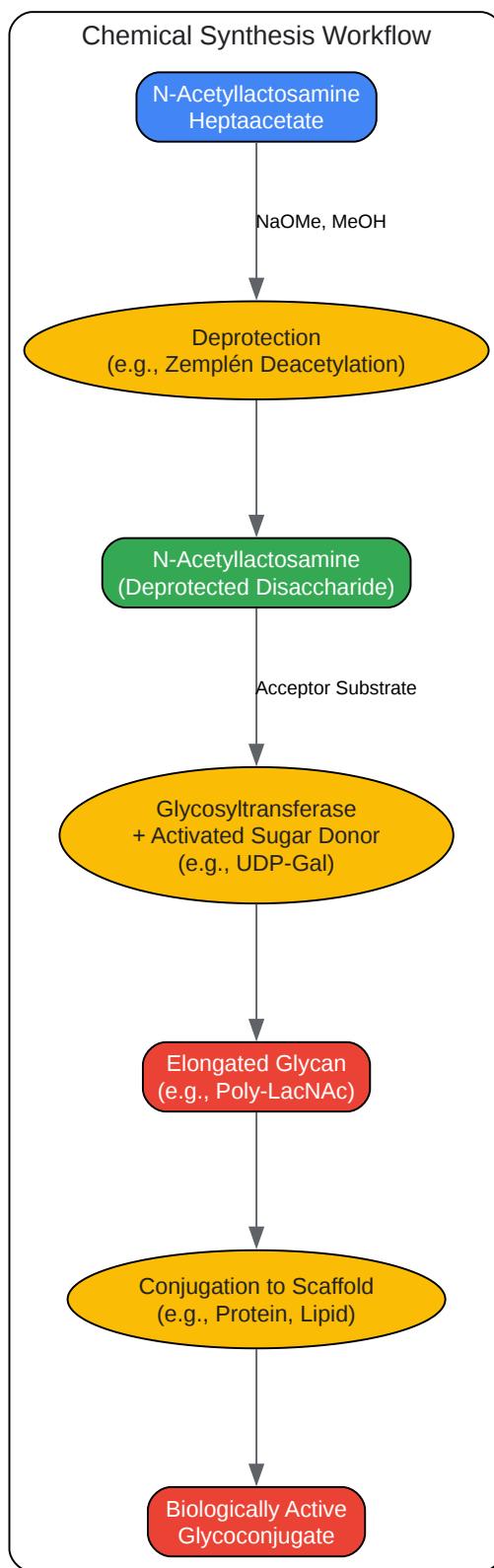
Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of **N-Acetyllactosamine Heptaacetate**.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- ^1H NMR Analysis: The ^1H NMR spectrum will show characteristic signals for the anomeric protons, the sugar ring protons, and the methyl protons of the acetyl groups. The acetyl methyl groups will typically appear as multiple singlets in the region of δ 1.9-2.2 ppm. The sugar ring protons will be in the δ 3.5-5.5 ppm region.
- ^{13}C NMR Analysis: The ^{13}C NMR spectrum will show signals for the carbonyl carbons of the acetate groups around δ 170 ppm and the methyl carbons around δ 20-21 ppm. The sugar ring carbons will appear in the δ 50-100 ppm region.
- 2D NMR: Techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously, confirming the structure and stereochemistry.

Applications in Synthesis and Visualization

The primary application of **N-Acetylglucosamine Heptaacetate** is as a protected building block for the synthesis of complex glycoconjugates. The workflow typically involves the deprotection of the heptaacetate to unmask the hydroxyl groups, followed by its use as a glycosyl acceptor in enzymatic or chemical glycosylation reactions to extend the glycan chain. These synthesized glycans are invaluable tools for studying protein-carbohydrate interactions, such as the binding of galectins to LacNAc-containing structures.^[8]



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Caption: Synthetic workflow using **N-Acetyllactosamine Heptaacetate**.

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